8-Aminoquinazolin

Übersicht

Beschreibung

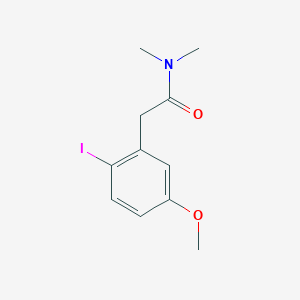

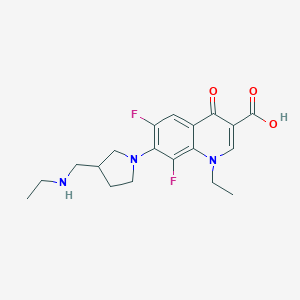

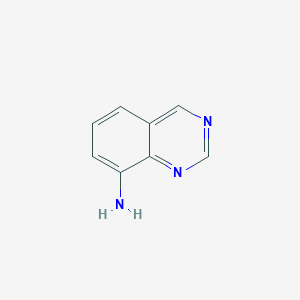

Quinazolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with an amine group attached at the 8th position

Wissenschaftliche Forschungsanwendungen

Quinazolin-8-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Quinazolin-8-amine, a derivative of quinazoline, exhibits a broad spectrum of biological activities. The primary targets of Quinazolin-8-amine are often associated with antimicrobial and anti-biofilm activities . For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

Quinazolin-8-amine interacts with its targets, leading to a series of changes in the microbial cells. It has been found that certain quinazolin-8-amine compounds can decrease cell surface hydrophobicity, compromising bacterial cells adhesion . Additionally, these compounds can curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The action of Quinazolin-8-amine affects several biochemical pathways. It has been observed that at sub-minimum inhibitory concentrations (sub-MICs), Pseudomonas cells’ twitching motility was impeded by certain quinazolin-8-amine compounds . This trait augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The compound’s broad-spectrum antimicrobial activity and its safe profile on human cell lines suggest that it may have favorable adme properties .

Result of Action

The result of Quinazolin-8-amine’s action at the molecular and cellular level is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .

Biochemische Analyse

Biochemical Properties

Quinazolin-8-amine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, quinazolin-8-amine derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system .

Cellular Effects

Quinazolin-8-amine has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain quinazolin-8-amine derivatives have been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion .

Molecular Mechanism

Quinazolin-8-amine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study was performed to evaluate the binding mode of quinazolin-8-amine derivatives as inhibitors of P. aeruginosa quorum sensing transcriptional regulator PqsR .

Temporal Effects in Laboratory Settings

The effects of quinazolin-8-amine change over time in laboratory settings

Dosage Effects in Animal Models

The effects of quinazolin-8-amine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. More detailed studies are needed to fully understand the dosage effects of quinazolin-8-amine in animal models.

Metabolic Pathways

Quinazolin-8-amine is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Quinazolin-8-amine is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinazolin-8-amine can be synthesized through various methods, including:

Microwave-assisted reaction: This method employs microwave irradiation to accelerate the reaction between guanidines and aldehydes, resulting in the formation of quinazoline derivatives.

Metal-mediated reaction: Transition metals such as palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives through cross-coupling reactions.

Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield of quinazoline derivatives.

Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to promote the reaction between hydrophobic and hydrophilic reactants, leading to the formation of quinazoline derivatives.

Industrial Production Methods: Industrial production of quinazolin-8-amine typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Quinazolin-8-amine undergoes various chemical reactions, including:

Oxidation: Quinazolin-8-amine can be oxidized to form quinazolinone derivatives.

Reduction: Reduction of quinazolin-8-amine can yield dihydroquinazoline derivatives.

Substitution: Quinazolin-8-amine can undergo nucleophilic substitution reactions to introduce different functional groups at the amine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Quinazolin-8-amine can be compared with other similar compounds such as:

Quinazolin-4-amine: This compound has an amine group at the 4th position and exhibits similar biological activities.

Quinazolin-2-amine: This compound has an amine group at the 2nd position and is known for its anticancer and antimicrobial properties.

Quinazolinone derivatives: These compounds have a carbonyl group at the 4th position and are widely studied for their diverse pharmacological activities.

Uniqueness: Quinazolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Eigenschaften

IUPAC Name |

quinazolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQGOYYXRNZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462901 | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-74-3 | |

| Record name | 8-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

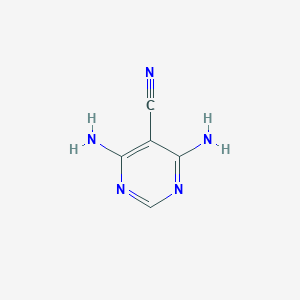

Q1: How do quinazolin-8-amines interact with their target, CDKs, and what are the downstream effects?

A1: Quinazolin-8-amines, specifically those designed as 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, demonstrate potent inhibitory activity against CDKs. They achieve this by competitively binding to the ATP-binding pocket of CDKs. [, ] This binding interaction effectively blocks ATP from accessing the kinase, thereby inhibiting its enzymatic activity. [, ] As CDKs play crucial roles in cell cycle progression, inhibiting their function leads to cell cycle arrest and potentially induces apoptosis in rapidly dividing cancer cells. [, ]

Q2: What is the structural basis for the enhanced potency observed in ring-constrained quinazolin-8-amine CDK inhibitors compared to their unconstrained counterparts?

A2: Research indicates that incorporating a ring constraint within the thiazolylpyrimidine scaffold, leading to the formation of quinazolin-8-amine derivatives, generally results in enhanced inhibitory potency against CDK2cyclin E compared to their unconstrained counterparts. [] This enhanced potency likely stems from the constrained structure mimicking the natural conformation of the inhibitors within the CDK2 ATP binding pocket, leading to more favorable binding interactions. [] X-ray crystallography studies of a representative quinazolin-8-amine (2-methyl-N-[3-nitrophenyl]-4,5dihydrothiazolo[4,5-h]quinazolin-8-amine) in complex with CDK2-cyclin A validate this hypothesis, confirming the compound's binding mode within the ATP binding site. []

Q3: What are the potential research avenues for improving the selectivity profile of quinazolin-8-amines across the CDK family?

A3: Developing CDK inhibitors with a refined selectivity profile, particularly those exhibiting high selectivity for specific CDK isoforms like CDK4, is crucial for targeted therapeutic interventions. [] Researchers are exploring the synthesis of 5-methyl-N-[4(piperazin-1-yl)phenyl]thiazolo[4,5-h]quinazoline-2,8-diamine, a quinazolin-8-amine derivative, inspired by the SAR data of a structurally related CDK4-selective inhibitor. [] This pursuit underscores the ongoing efforts to fine-tune the structure of quinazolin-8-amines for enhanced isoform selectivity within the CDK family.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)